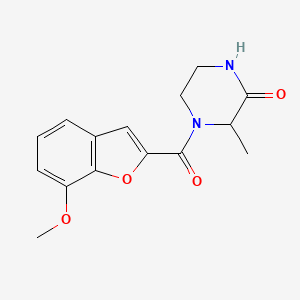
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological properties, making them significant in various fields of scientific research .
準備方法
The synthesis of 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one involves multiple steps. One common method starts with the preparation of 7-methoxybenzofuran-2-carboxylic acid from o-vanillin and diethyl bromomalonate in the presence of anhydrous potassium carbonate . The carboxylic acid is then converted to its acid chloride using thionyl chloride . The acid chloride reacts with 3-methylpiperazine to form the desired compound .
化学反応の分析
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one can be compared with other benzofuran derivatives such as:
7-Methoxybenzofuran-2-carboxylic acid: A precursor in the synthesis of the compound.
4-(7-Methoxybenzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one: A similar compound with a different substitution pattern on the piperazine ring.
4-(7-Methoxybenzofuran-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one: Another derivative with a thiazole ring instead of a methyl group.
These compounds share similar structural features but differ in their specific substitutions, leading to variations in their chemical and biological properties.
生物活性
The compound 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a piperazine moiety with a methoxybenzofuran carbonyl group. This structural configuration is believed to contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. Some key mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. This suggests that this compound may also exhibit kinase inhibitory properties .
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .
Therapeutic Applications
Research indicates potential therapeutic applications for this compound in various medical conditions:
- Cancer Treatment : Given its potential as a protein kinase inhibitor, it may be useful in treating cancers associated with dysregulated kinase activity .
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that similar benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating that modifications to the benzofuran structure can enhance biological activity.
- Animal Models : Animal studies have shown that compounds with similar structural features can reduce tumor growth and improve survival rates in models of cancer, suggesting a promising avenue for further research on this specific compound.
- Pharmacokinetics : Understanding the pharmacokinetics of related compounds has revealed important data regarding absorption, distribution, metabolism, and excretion (ADME), which are critical for evaluating the therapeutic potential of this compound.
Data Summary
The following table summarizes key findings from various studies related to similar compounds:
特性
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-14(18)16-6-7-17(9)15(19)12-8-10-4-3-5-11(20-2)13(10)21-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCSNJFIXIRCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














